2-(2,4-dichlorophenoxy)-N-[(1R,2S)-2-(methoxymethyl)cyclopentyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[(1R,2S)-2-(methoxymethyl)cyclopentyl]acetamide is a synthetic organic compound. It is characterized by the presence of a dichlorophenoxy group and a cyclopentylacetamide moiety. Compounds with similar structures are often used in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(1R,2S)-2-(methoxymethyl)cyclopentyl]acetamide typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the chlorination of phenol to form 2,4-dichlorophenol, which is then reacted with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid.
Cyclopentylamine derivative synthesis: The cyclopentylamine derivative is synthesized by reacting cyclopentylamine with formaldehyde and methanol to form the methoxymethylcyclopentylamine.
Coupling reaction: The final step involves coupling the 2-(2,4-dichlorophenoxy)acetic acid with the methoxymethylcyclopentylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction pathways but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the dichlorophenoxy group, potentially leading to the formation of phenolic derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenolic derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[(1R,2S)-2-(methoxymethyl)cyclopentyl]acetamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biochemical pathways and interactions.
Medicine: Possible applications in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Use in the development of new materials or as a component in agricultural formulations.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(1R,2S)-2-(methoxymethyl)cyclopentyl]acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A simpler analog used as a herbicide.
N-(2,4-dichlorophenoxy)acetamide: Another related compound with potential herbicidal activity.
2-(2,4-dichlorophenoxy)-N-methylacetamide: A structurally similar compound with different substituents.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[(1R,2S)-2-(methoxymethyl)cyclopentyl]acetamide is unique due to the presence of the methoxymethylcyclopentyl group, which may confer specific properties such as increased stability, selectivity, or bioavailability compared to its analogs.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(1R,2S)-2-(methoxymethyl)cyclopentyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO3/c1-20-8-10-3-2-4-13(10)18-15(19)9-21-14-6-5-11(16)7-12(14)17/h5-7,10,13H,2-4,8-9H2,1H3,(H,18,19)/t10-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONKDTAOLHTZBI-ZWNOBZJWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCC1NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCC[C@H]1NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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